4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide

Catalog No.
S15877890
CAS No.
M.F
C12H16ClNO2
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide

Product Name

4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide

IUPAC Name

4-chloro-N-(3-methoxy-5-methylphenyl)butanamide

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C12H16ClNO2/c1-9-6-10(8-11(7-9)16-2)14-12(15)4-3-5-13/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

JBKBLDXZODKISA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)CCCCl

4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide is a synthetic organic compound with the molecular formula C13_{13}H16_{16}ClN1_{1}O2_{2} and a CAS number of 1312603-46-5. This compound features a butanamide structure where a chloro-substituted aromatic ring is linked to a methoxy and methyl-substituted phenyl group. The presence of the chloro group and the methoxy group on the aromatic ring enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .

  • Oxidation: The methoxy group can be oxidized to form hydroxyl or carbonyl derivatives.
  • Reduction: The amide bond can be reduced to yield the corresponding amine under strong reducing conditions.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.

Synthesis of 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide typically involves multi-step organic reactions:

  • Formation of the Aromatic Ring: Start with a chlorinated aromatic compound. Methoxy and methyl groups are introduced via electrophilic aromatic substitution.
  • Synthesis of the Butanamide Chain: The butanamide moiety is synthesized separately and then coupled to the aromatic ring using amide bond formation techniques, often employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Coupling: Combine the aromatic ring with the butanamide chain under basic conditions to facilitate the reaction .

4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development targeting specific diseases.
  • Chemical Research: The compound can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Agriculture: Similar compounds are often investigated for use as agrochemicals or plant growth regulators .

Interaction studies involving 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide could focus on its binding affinity to various biological targets, including enzymes or receptors implicated in disease pathways. Such studies would help elucidate its mechanism of action and potential therapeutic applications. In vitro assays could be employed to assess its efficacy against specific cell lines or biological systems .

Several compounds share structural similarities with 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-chloro-2-methoxy-5-methylphenyl)-butanamideStructureContains a different positioning of chloro and methoxy groups, which may affect biological activity.
N-(4-chlorophenyl)-butanamideStructureLacks methoxy and methyl substitutions, potentially leading to different solubility and activity profiles.
N-(3-methoxyphenyl)-butanamideStructureDoes not contain chlorine; may exhibit different reactivity patterns compared to 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide.

The unique combination of functional groups in 4-Chloro-N-(3-methoxy-5-methylphenyl)butanamide may confer distinct chemical properties and biological activities compared to these similar compounds, highlighting its potential as a valuable candidate in pharmaceutical research .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.0869564 g/mol

Monoisotopic Mass

241.0869564 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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